molecular formula C5H3N3S2 B2826438 Thiazolo[5,4-d]pyrimidine-2(1H)-thione CAS No. 119681-92-4

Thiazolo[5,4-d]pyrimidine-2(1H)-thione

Cat. No.: B2826438
CAS No.: 119681-92-4
M. Wt: 169.22
InChI Key: CLYSRWYBBPAOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[5,4-d]pyrimidine-2(1H)-thione is a heterocyclic compound that features a fused ring system combining thiazole and pyrimidine moieties. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The thiazole ring is known for its presence in various natural products and pharmaceuticals, while the pyrimidine ring is a core structure in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-d]pyrimidine-2(1H)-thione typically involves the cyclization of appropriate thioamide and amidine precursors. One common method includes the reaction of 2-aminothiophenol with formamidine acetate under acidic conditions to yield the desired thiazolopyrimidine core . Another approach involves the use of 2-aminothiole and arylacetylchloride at high temperatures to obtain thiazolo[5,4-d]pyrimidine derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions: Thiazolo[5,4-d]pyrimidine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazolopyrimidine scaffold .

Comparison with Similar Compounds

Thiazolo[5,4-d]pyrimidine-2(1H)-thione can be compared with other thiazole and pyrimidine derivatives:

Properties

IUPAC Name

1H-[1,3]thiazolo[5,4-d]pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3S2/c9-5-8-3-1-6-2-7-4(3)10-5/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYSRWYBBPAOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)SC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.